molecular formula C10H8Cl3NO4 B2734216 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one CAS No. 254732-53-1

4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one

Cat. No.: B2734216
CAS No.: 254732-53-1
M. Wt: 312.53
InChI Key: QDCBBMRUVZXVHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one typically involves the reaction of 4-nitrobenzaldehyde with trichloroacetone under basic conditions. The reaction proceeds through an aldol condensation followed by a chlorination step to introduce the trichloromethyl group .

Industrial Production Methods

This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one is unique due to the presence of both the trichloromethyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

4,4,4-trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-4,9,16H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBBMRUVZXVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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